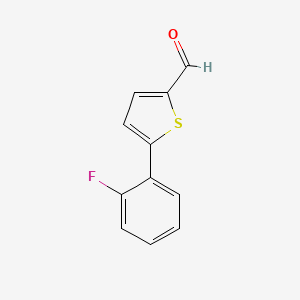
5-(2-Fluorofenil)tiofeno-2-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorophenyl group suggests potential for varied chemical reactivity and biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions and the use of specific reagents and catalysts. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was achieved using the Gewald synthesis technique, which involves a mild base and sulfur powder . Another related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, was synthesized through a chemo- and regioselective Br/Li exchange reaction, indicating the versatility of synthetic approaches for thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring and various substituents that influence the compound's properties. For example, the crystal and molecular structure of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, a structurally related compound, was determined using X-ray crystallography, revealing intermolecular interactions that stabilize the crystal structure . These findings suggest that 5-(2-Fluorophenyl)thiophene-2-carbaldehyde may also exhibit specific intermolecular interactions due to its functional groups.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, often facilitated by their functional groups. The carbaldehyde group, in particular, is reactive and can form Schiff bases, as seen in the synthesis of novel Schiff bases from related thiophene derivatives . Additionally, the presence of a fluorine atom can influence the reactivity of the compound, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom was crucial for binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a decyl group in thiophene-2-carboxylic acids led to the formation of novel supramolecular liquid-crystalline complexes . The polymerization of thiophene-2-carbaldehyde resulted in a polymer with spherical particles, indicating that the physical properties such as morphology can be tailored through chemical reactions . The presence of carbaldehyde groups in liquid crystalline compounds with thiophene moieties was found to induce or enlarge the temperature ranges of mesophases, demonstrating the impact of functional groups on the material's properties .
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 5-(2-Fluorofenil)tiofeno-2-carbaldehído
Química Medicinal Compuestos Biológicamente Activos: Los análogos basados en tiofeno, como el this compound, son de gran interés en la química medicinal debido a su potencial como compuestos biológicamente activos. Son cruciales para que los químicos medicinales desarrollen compuestos avanzados con diversos efectos biológicos .
Actividad Antimicrobiana: Estos compuestos han mostrado promesa en aplicaciones antimicrobianas. Sus propiedades estructurales permiten la síntesis de derivados que pueden ser potentes contra diversas cepas microbianas .
Usos Analgésicos y Antiinflamatorios: Los derivados del tiofeno también se exploran por sus propiedades analgésicas y antiinflamatorias, proporcionando posibles nuevas vías para el manejo del dolor y la inflamación .
Efectos Antihipertensivos: La investigación indica que ciertos derivados del tiofeno pueden poseer efectos antihipertensivos, lo que podría ser beneficioso para tratar las condiciones de presión arterial alta .
Actividad Antitumoral: El marco estructural de los compuestos basados en tiofeno se presta a la actividad antitumoral, lo que los convierte en candidatos para la investigación del tratamiento del cáncer .
Ciencia de los Materiales Inhibidores de la Corrosión: Más allá de las aplicaciones medicinales, estos compuestos se investigan por su papel como inhibidores de la corrosión, lo que es vital para extender la vida útil de los metales .
Electrónica Diodos Emisores de Luz (LED): En el campo de la electrónica, los derivados del tiofeno se utilizan en la fabricación de diodos emisores de luz (LED), lo que contribuye a los avances en la tecnología de visualización .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Propiedades
IUPAC Name |
5-(2-fluorophenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYZMUCJTYAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886508-80-1 |
Source


|
| Record name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

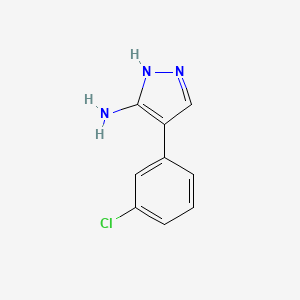
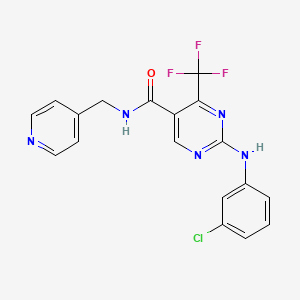
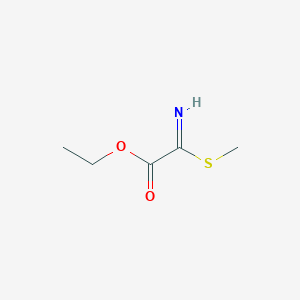
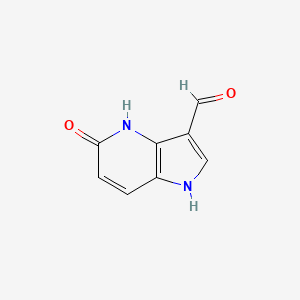

![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)
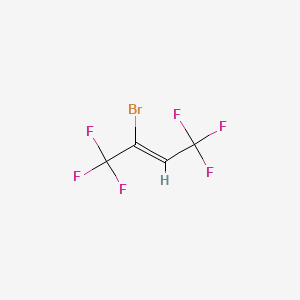


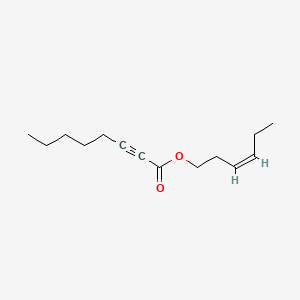
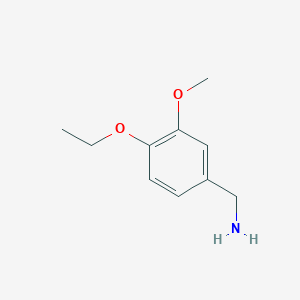
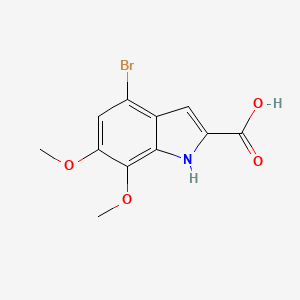
![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)
![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)